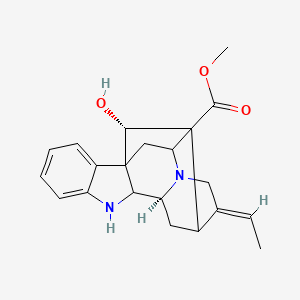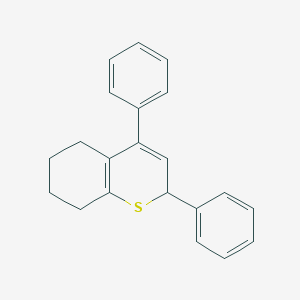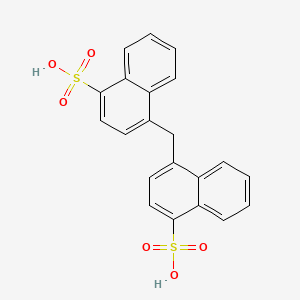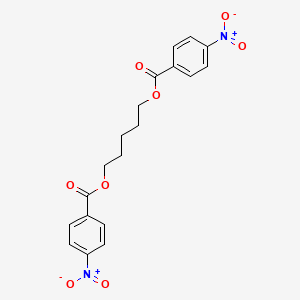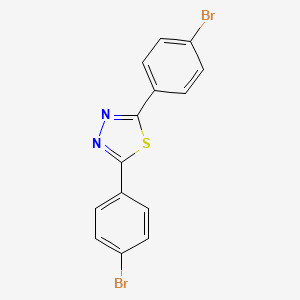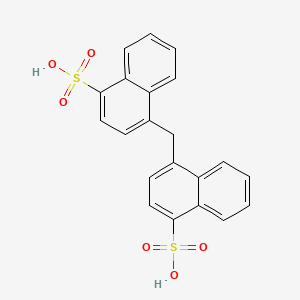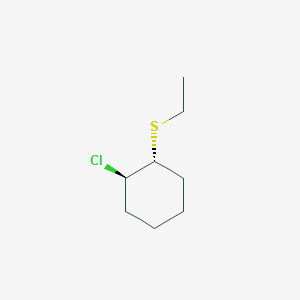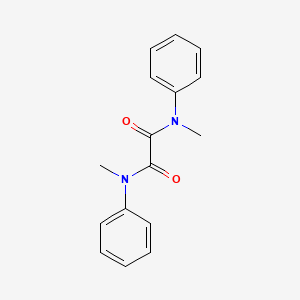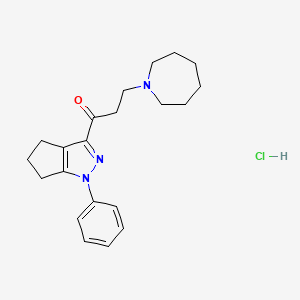
1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride is a complex organic compound. It features a propanone backbone with additional functional groups, including a hexahydro-1H-azepin-1-yl group and a 1-phenyl-3-cyclopentapyrazolyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can affect the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core propanone structure, followed by the addition of the hexahydro-1H-azepin-1-yl and 1-phenyl-3-cyclopentapyrazolyl groups. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and reagents specific to each step.
Conditions: Controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis methods, focusing on optimizing yield and purity. This might involve:
Batch or Continuous Processes: Depending on the compound’s stability and the reaction kinetics.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the functional groups or the core structure.
Reduction: Reducing specific functional groups to simpler forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered core structures.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing related compounds.
Reaction Mechanisms: Studying the compound’s behavior under various conditions.
Biology
Biochemical Studies: Investigating interactions with biological molecules or systems.
Medicine
Pharmacological Research: Exploring potential therapeutic effects or mechanisms of action.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the compound’s specific interactions with molecular targets. This might involve:
Binding to Receptors: Interacting with specific proteins or enzymes.
Pathway Modulation: Affecting biochemical pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Propanone Derivatives: Compounds with similar core structures but different functional groups.
Cyclopentapyrazolyl Compounds: Featuring the same pyrazolyl group but different substituents.
Uniqueness
This compound’s unique combination of functional groups and structural features might confer specific properties or reactivity patterns not seen in closely related compounds.
Properties
CAS No. |
21484-38-8 |
|---|---|
Molecular Formula |
C21H28ClN3O |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(azepan-1-yl)-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c25-20(13-16-23-14-6-1-2-7-15-23)21-18-11-8-12-19(18)24(22-21)17-9-4-3-5-10-17;/h3-5,9-10H,1-2,6-8,11-16H2;1H |
InChI Key |
JQMAXRHGLWDYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)C2=NN(C3=C2CCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


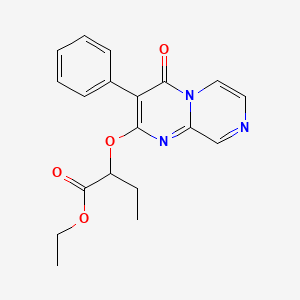
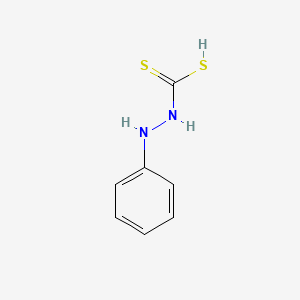
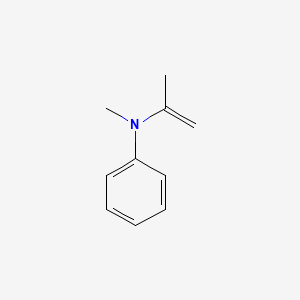
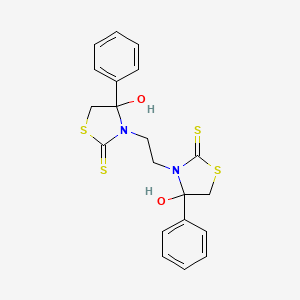

![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
